![molecular formula C8H10ClNOS B2988129 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide CAS No. 793727-52-3](/img/structure/B2988129.png)

2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

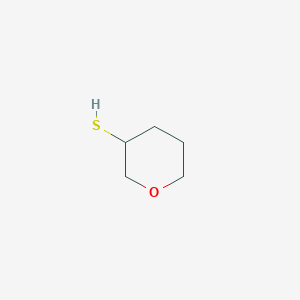

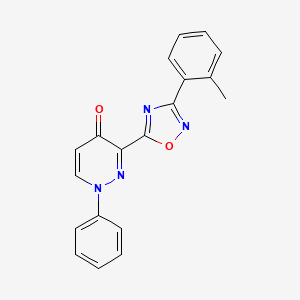

“2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide” is a chemical compound with the molecular formula C8H10ClNOS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H12ClNOS/c1-7(8-4-3-5-13-8)11(2)9(12)6-10/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a thiophene ring attached to an acetamide group via an ethyl chain, with a chlorine atom attached to the acetamide carbon.Scientific Research Applications

Environmental and Biological Impact Studies

The compound 2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide is structurally related to various chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which are extensively used in agriculture. Research conducted by Coleman et al. (2000) explored the comparative metabolism of these herbicides and their metabolites in human and rat liver microsomes. It was found that the carcinogenicity of these compounds might involve complex metabolic activation pathways, leading to DNA-reactive products. The study highlighted the metabolism of chloroacetamide herbicides into compounds such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which further undergo bioactivation to potentially carcinogenic products. This research is crucial for understanding the metabolic pathways and potential risks associated with the use of chloroacetamide herbicides, offering insights into the environmental and biological impacts of related compounds including this compound (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthesis and Structural Analysis

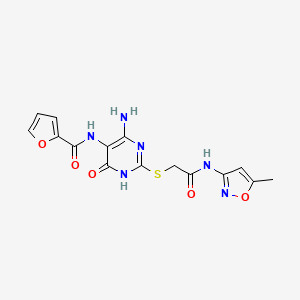

Another aspect of scientific research applications involves the synthesis and structural analysis of compounds structurally related to this compound. Sharma et al. (2018) reported on the synthesis, structure, and molecular docking analysis of an anticancer drug, highlighting the importance of structural analysis in developing therapeutic agents. Although the compound studied was N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, the methodology and findings provide a framework for analyzing and synthesizing compounds with potential biological activities, including those related to this compound (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

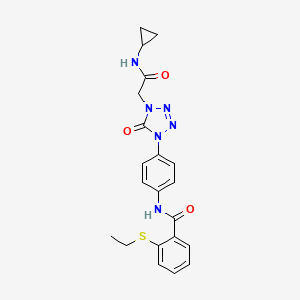

Antimicrobial and Anticancer Potential

Research into the antimicrobial and anticancer potential of compounds similar to this compound is also significant. For instance, Fuloria et al. (2009) synthesized novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, evaluating their antibacterial and antifungal activities. This study is relevant for understanding how structural modifications can influence the biological activity of chloroacetamide derivatives and related compounds, potentially leading to the development of new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).

Future Directions

The future directions for research on “2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide” and other thiophene derivatives could involve the design and discovery of new drug molecules, given their wide range of pharmacological activities . Further investigations into the synthesis, characterization, and pharmacological activity of novel thiophene moieties could be of interest .

Mechanism of Action

Mode of Action

Based on its structural similarity to other thiophene derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Thiophene derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways .

properties

IUPAC Name |

2-chloro-N-(1-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNOS/c1-6(10-8(11)5-9)7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCUYEBCUHAHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5,6-pentamethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2988050.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2988053.png)

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)

![4-{3-[4-(4-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2988058.png)

![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)

![4-{6-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2988063.png)

![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)

![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)

![2-(4-butoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2988067.png)